5,6-Bis((4-methoxybenzyl)oxy)isobenzofuran-1,3-dione
Overview
Description
5,6-Bis((4-methoxybenzyl)oxy)isobenzofuran-1,3-dione is a chemical compound with the molecular formula C24H20O7 and a molecular weight of 420.42 g/mol . This compound is characterized by the presence of two 4-methoxybenzyl groups attached to an isobenzofuran-1,3-dione core. It is typically found as a white to yellow solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis((4-methoxybenzyl)oxy)isobenzofuran-1,3-dione involves the reaction of isobenzofuran-1,3-dione with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis((4-methoxybenzyl)oxy)isobenzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione moiety into diols or other reduced forms.
Substitution: The methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
Scientific Research Applications
5,6-Bis((4-methoxybenzyl)oxy)isobenzofuran-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Bis((4-methoxybenzyl)oxy)isobenzofuran-1,3-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Bis((4-methoxyphenyl)oxy)isobenzofuran-1,3-dione
- 5,6-Bis((4-ethoxybenzyl)oxy)isobenzofuran-1,3-dione
- 5,6-Bis((4-methylbenzyl)oxy)isobenzofuran-1,3-dione
Uniqueness
5,6-Bis((4-methoxybenzyl)oxy)isobenzofuran-1,3-dione is unique due to the presence of the 4-methoxybenzyl groups, which can influence its chemical reactivity and biological activity. These groups may enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5,6-bis[(4-methoxyphenyl)methoxy]-2-benzofuran-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7/c1-27-17-7-3-15(4-8-17)13-29-21-11-19-20(24(26)31-23(19)25)12-22(21)30-14-16-5-9-18(28-2)10-6-16/h3-12H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMQFZDSZGKYFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=O)OC3=O)OCC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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